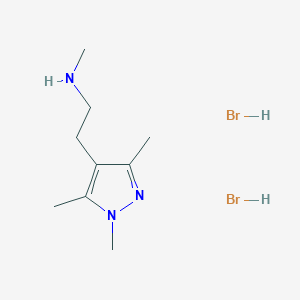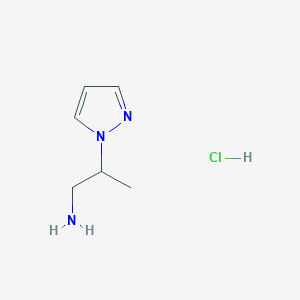
S-benzylcysteine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-benzylcysteine hydrate: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a benzyl group. This compound is often used in biochemical research due to its unique properties and reactivity. The hydrate form indicates that it includes water molecules in its crystalline structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-benzylcysteine hydrate can be synthesized through the reaction of cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the cysteine acting as a nucleophile, attacking the benzyl chloride to form the S-benzylcysteine product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions: S-benzylcysteine hydrate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl group, regenerating cysteine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Cysteine and benzyl alcohol.
Substitution: Various alkyl or aryl cysteine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-benzylcysteine hydrate is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate the role of cysteine residues.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs that target cysteine residues in proteins.
Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which S-benzylcysteine hydrate exerts its effects involves the interaction of the benzyl group with various molecular targets. The sulfur atom in the cysteine residue can form disulfide bonds, which are crucial in protein folding and stability. The benzyl group can also interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparación Con Compuestos Similares
S-phenylcysteine: Similar structure but with a phenyl group instead of a benzyl group.
S-methylcysteine: Contains a methyl group instead of a benzyl group.
S-allylcysteine: Features an allyl group in place of the benzyl group.
Uniqueness: S-benzylcysteine hydrate is unique due to the presence of the benzyl group, which provides distinct hydrophobic interactions and reactivity compared to other S-substituted cysteine derivatives. This makes it particularly useful in studies involving protein-ligand interactions and the development of cysteine-targeting drugs.
Propiedades
IUPAC Name |
2-amino-3-benzylsulfanylpropanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.H2O/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBMPPQSQCVCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amine hydrobromide](/img/structure/B7955738.png)
![2-[2-[2-(dimethylamino)ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid](/img/structure/B7955743.png)
![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B7955751.png)
![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-chlorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid](/img/structure/B7955761.png)

![Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, monohydrochloride](/img/structure/B7955772.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B7955775.png)

![calcium N-(4-{[(2-amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}benzoyl)glutamate](/img/structure/B7955797.png)

